6-Hydroxy-1-benzofuran-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1-benzofuran-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2′,6′-dihydroxyacetophenone with 2-bromoacetophenone under modified Rap–Stoermer reaction conditions . This reaction yields the desired benzofuran derivative through a series of steps including cyclization and oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Hydroxy-1-benzofuran-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid under specific conditions.
Nucleophilic Addition: The carbonyl group in the aldehyde can react with nucleophiles such as alcohols or amines, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Nucleophilic Addition: Reagents such as sodium borohydride or lithium aluminum hydride are often used for reduction reactions.
Major Products:
Oxidation: The major product is the corresponding carboxylic acid.
Nucleophilic Addition: The major products are alcohols or amines, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 6-Hydroxy-1-benzofuran-7-carbaldehyde involves its interaction with biomolecules. The hydroxyl group can participate in hydrogen bonding with enzyme active sites, leading to enzyme inhibition or modulation. This interaction can result in changes in gene expression and enzyme activity, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
- 4-Hydroxy-1-benzofuran-6-carbaldehyde
- 2-Hydroxy-1-benzofuran-3-carbaldehyde
- 5-Hydroxy-1-benzofuran-2-carbaldehyde
Comparison: 6-Hydroxy-1-benzofuran-7-carbaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
59254-31-8 |
---|---|
Molekularformel |
C9H6O3 |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
6-hydroxy-1-benzofuran-7-carbaldehyde |
InChI |
InChI=1S/C9H6O3/c10-5-7-8(11)2-1-6-3-4-12-9(6)7/h1-5,11H |
InChI-Schlüssel |
RIYXZDRTGOMKTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C=CO2)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.